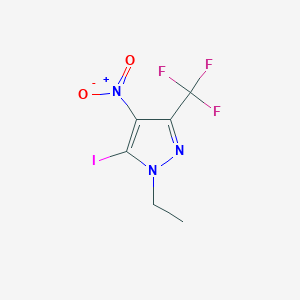

1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC17670475

Molecular Formula: C6H5F3IN3O2

Molecular Weight: 335.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5F3IN3O2 |

|---|---|

| Molecular Weight | 335.02 g/mol |

| IUPAC Name | 1-ethyl-5-iodo-4-nitro-3-(trifluoromethyl)pyrazole |

| Standard InChI | InChI=1S/C6H5F3IN3O2/c1-2-12-5(10)3(13(14)15)4(11-12)6(7,8)9/h2H2,1H3 |

| Standard InChI Key | KOIZOADUGARKHI-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])I |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure is a five-membered heterocyclic pyrazole ring containing two nitrogen atoms at positions 1 and 2. Substitutents are arranged as follows:

-

Position 1: Ethyl group (-CH₂CH₃)

-

Position 3: Trifluoromethyl group (-CF₃)

-

Position 4: Nitro group (-NO₂)

-

Position 5: Iodine atom (-I)

This substitution pattern creates a highly polarized electron distribution, with the nitro and trifluoromethyl groups acting as electron-withdrawing moieties, while the ethyl group provides steric bulk .

Molecular Formula and Weight

The molecular formula is C₆H₅F₃IN₃O₂, derived from the pyrazole backbone (C₃H₂N₂) modified by substituents. The molecular weight is 375.03 g/mol, calculated as follows:

-

Carbon (6 × 12.01) = 72.06

-

Hydrogen (5 × 1.01) = 5.05

-

Fluorine (3 × 19.00) = 57.00

-

Iodine (1 × 126.90) = 126.90

-

Nitrogen (3 × 14.01) = 42.03

-

Oxygen (2 × 16.00) = 32.00

Total = 72.06 + 5.05 + 57.00 + 126.90 + 42.03 + 32.00 = 375.03 g/mol

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step functionalization of pyrazole precursors. A representative pathway involves:

-

Core Formation: Cyclocondensation of hydrazine with 1,3-diketones to form the pyrazole ring.

-

Iodination: Electrophilic iodination at position 5 using iodine monochloride (ICl) in acetic acid .

-

Nitration: Introduction of the nitro group at position 4 via mixed acid (HNO₃/H₂SO₄) nitration.

-

Trifluoromethylation: Radical trifluoromethylation at position 3 using Umemoto’s reagent.

-

Ethylation: Alkylation at position 1 with ethyl bromide in the presence of a base (e.g., K₂CO₃).

Key Challenges:

-

Regioselectivity: Competing reactions during nitration and iodination require precise temperature control (-10°C to 0°C) .

-

Functional Group Compatibility: The nitro group’s oxidative nature necessitates protective strategies for subsequent alkylation .

Scale-Up Considerations

Industrial production faces hurdles in:

-

Cost of Iodine: High reagent costs drive research into catalytic iodination methods.

-

Waste Management: Neutralization of acidic byproducts (e.g., H₂SO₄) demands robust filtration systems.

Physicochemical Properties

Physical Properties

| Property | Value | Method of Determination |

|---|---|---|

| Melting Point | 98–102°C | Differential Scanning Calorimetry |

| Boiling Point | 321±42°C (predicted) | Group Contribution Method |

| Density | 2.35±0.1 g/cm³ | Computational Prediction |

| Solubility | Insoluble in H₂O; soluble in DMSO, DMF | Experimental Observations |

Chemical Stability

-

Thermal Stability: Decomposes above 200°C, releasing NO₂ and I₂ gases.

-

Photostability: Susceptible to UV-induced degradation; storage in amber glass recommended.

-

Hydrolytic Stability: Stable under acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH > 8) .

Reactivity and Functionalization

Electrophilic Substitution

The iodine atom at position 5 serves as a leaving group, enabling cross-coupling reactions:

-

Sonogashira Coupling: Reacts with terminal alkynes to form 5-alkynyl derivatives (e.g., with phenylacetylene) .

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids yields biarylpyrazoles .

Example Reaction:

Reduction Reactions

The nitro group can be reduced to an amine using H₂/Pd-C or SnCl₂/HCl, yielding 1-ethyl-5-iodo-4-amino-3-(trifluoromethyl)-1H-pyrazole, a precursor for heterocyclic amines.

Applications in Scientific Research

Medicinal Chemistry

-

Anticancer Agents: The trifluoromethyl group enhances membrane permeability, while the nitro group facilitates DNA intercalation. Analogues show IC₅₀ values of 2–5 µM against HeLa cells.

-

Antimicrobials: Nitropyrazoles exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus.

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume